

Introduction: The Imperative of Chirality in Modern Drug Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(R)-Methyl 2,3-dihydroxypropanoate
Cat. No.:	B2408460

[Get Quote](#)

In the landscape of pharmaceutical and agrochemical development, chirality is a paramount concept. The spatial arrangement of atoms within a molecule can dramatically alter its biological activity, a principle starkly illustrated by the differing effects of enantiomers in biological systems.^[1] Often, one enantiomer—the eutomer—confers the desired therapeutic effect, while its mirror image, the distomer, may be inactive or even induce harmful side effects.^[1] This reality necessitates the precise, stereocontrolled synthesis of single-enantiomer compounds, a challenge met through the strategic use of chiral building blocks.

(R)-Methyl 2,3-dihydroxypropanoate, a C3 chiral synthon, stands out as a versatile and fundamental precursor in asymmetric synthesis.^[1] Its defined stereocenter and dual hydroxyl groups offer a rich platform for constructing complex, biologically active molecules. This guide provides an in-depth analysis of its properties, synthesis, and critical applications, tailored for researchers and drug development professionals who rely on such intermediates to advance their synthetic programs.

Caption: Chemical structure of **(R)-Methyl 2,3-dihydroxypropanoate**.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is foundational to its effective use in synthesis. **(R)-Methyl 2,3-dihydroxypropanoate** is typically a light yellow to yellow liquid.^{[2][3]} Its key properties are summarized below.

Property	Value	Source
Molecular Formula	C ₄ H ₈ O ₄	PubChem[4]
Molecular Weight	120.10 g/mol	PubChem[4]
CAS Number	18289-89-9	ChemicalBook[5]
Density	~1.28 g/cm ³	ChemicalBook[2][3]
Boiling Point	140 °C at 15 Torr	ChemicalBook[2][3]
Storage Temperature	2-8°C or under -20°C (freezer)	ChemicalBook[2][3][6]
Appearance	Light yellow to yellow liquid	ChemicalBook[2][3]

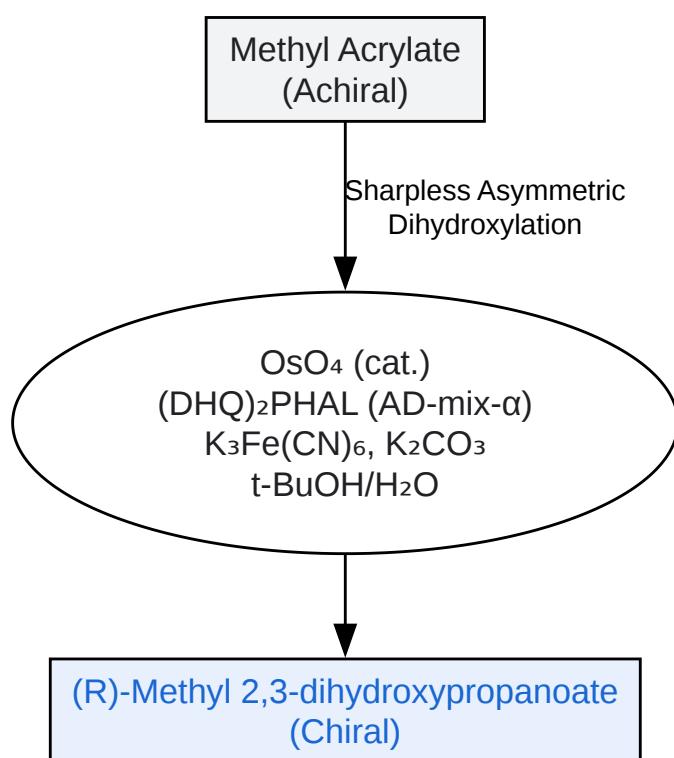
Spectroscopic Characterization (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a critical tool for structural verification. The spectrum provides unambiguous confirmation of the molecule's integrity before its incorporation into a synthetic sequence.

- ¹H NMR (400 MHz, CDCl₃): δ 4.29 (dd, 1H, J = 3.8, 3.3Hz), 3.91 (dd, 1H, J = 11.7, 3.3Hz), 3.85 (dd, 1H, J = 11.7, 3.8Hz), 3.84 (s, 3H).[5]

This characteristic pattern confirms the presence of the methoxy group singlet and the diastereotopic protons of the CH₂OH group, coupled to the chiral center's proton.

Strategic Synthesis Methodologies


The efficient and stereocontrolled synthesis of **(R)-Methyl 2,3-dihydroxypropanoate** is crucial for its application. Several robust methodologies have been established, each with distinct advantages depending on the scale and available starting materials.

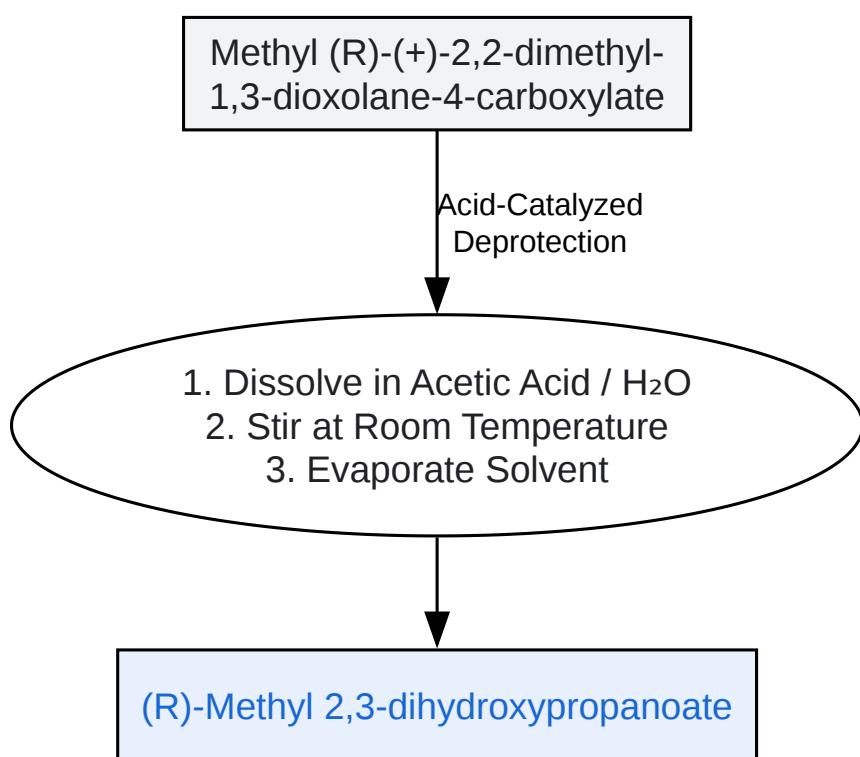
Asymmetric Chemical Synthesis: The Sharpless Dihydroxylation

A powerful approach for creating the desired stereocenter from an achiral precursor is the Sharpless Asymmetric Dihydroxylation.[7][8] This method involves the enantioselective syn-

dihydroxylation of a prochiral alkene, such as methyl acrylate, using a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[1][9]

The choice of ligand dictates the stereochemical outcome. To produce the (R)-diol, the ligand of choice is typically derived from dihydroquinine (DHQ), often used in a pre-packaged mixture known as AD-mix- α .[9][10] The catalytic cycle is sustained by a stoichiometric co-oxidant, like potassium ferricyanide ($K_3Fe(CN)_6$), which regenerates the active Os(VIII) species.[9] This approach is highly valued for its predictability and high enantioselectivity, often exceeding 95% enantiomeric excess (ee).[8]

[Click to download full resolution via product page](#)


Caption: Sharpless Asymmetric Dihydroxylation of methyl acrylate.

Synthesis from a Chiral Pool Precursor

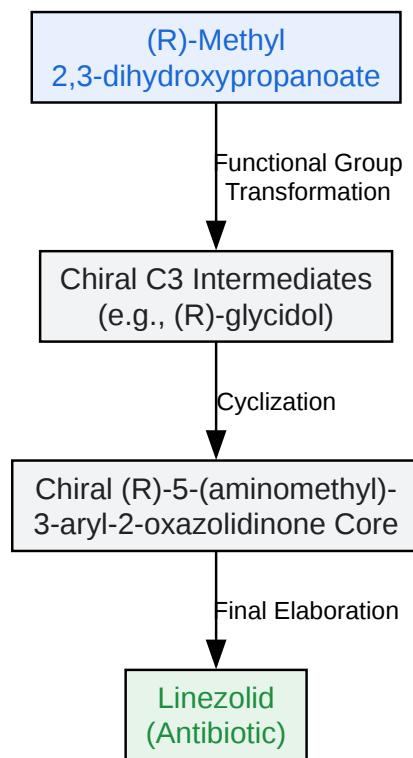
An alternative and highly practical strategy involves starting with a molecule from the "chiral pool"—a collection of inexpensive, readily available enantiopure natural products. A common precursor is methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which is derived from D-

mannitol. This compound contains the required stereocenter, and the target diol is revealed through a straightforward deprotection step.

The key transformation is the acid-catalyzed hydrolysis of the acetonide protecting group. This method is advantageous for its simplicity and high yield, avoiding the use of heavy metal catalysts. The causality is direct: the stereochemistry is already set in the starting material, ensuring the enantiopurity of the final product.

[Click to download full resolution via product page](#)

Caption: Synthesis via deprotection of a chiral precursor.


Chemoenzymatic Methodologies

In line with the principles of green chemistry, chemoenzymatic routes offer high selectivity under mild conditions.^[1] One such strategy is the kinetic resolution of a racemic mixture of a suitable precursor. Enzymes, particularly lipases, are widely used to selectively acylate one enantiomer of a diol or ester, allowing for the separation of the two enantiomers.^[1] While not a direct synthesis of the (R)-enantiomer from a prochiral substrate, this method is highly effective for resolving racemic mixtures with high enantioselectivity.

Application in the Synthesis of Bioactive Molecules: The Oxazolidinone Core

(R)-Methyl 2,3-dihydroxypropanoate is a cornerstone in medicinal chemistry, primarily as a precursor for chiral heterocyclic systems.^[1] Its most significant application is in the construction of the oxazolidin-2-one ring, which is the core pharmacophore of the oxazolidinone class of antibiotics.^[1] These drugs are crucial for combating multidrug-resistant Gram-positive pathogens.

The premier example is Linezolid, a landmark antibiotic. The synthesis of Linezolid depends on a chiral C3 fragment to establish the correct stereochemistry at the C5 position of the oxazolidinone ring.^[1] Precursors like **(R)-glycidol** or **(R)-glycidyl butyrate**, which can be derived from **(R)-Methyl 2,3-dihydroxypropanoate**, provide the essential stereocenter that is retained in the final drug molecule. This chirality is absolutely critical for the drug's ability to bind to the bacterial ribosome and inhibit protein synthesis.^{[1][11]}

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from the C3 synthon to Linezolid.

Self-Validating Experimental Protocols

The following protocols are described to be self-validating systems. Adherence to these steps, with concurrent monitoring by thin-layer chromatography (TLC) or NMR, ensures the expected outcome.

Protocol 1: Synthesis via Deprotection of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

This protocol details the acid-catalyzed hydrolysis of the acetonide protecting group.

Materials:

- Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.0 g, 6.24 mmol)
- Glacial Acetic Acid (14 mL)
- Deionized Water (6 mL)
- Toluene
- Round-bottom flask, magnetic stirrer, rotary evaporator

Methodology:

- Reaction Setup: Dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1 g, 6.24 mmol) in a mixed solvent of acetic acid (14 mL) and water (6 mL) in a round-bottom flask.[\[5\]](#)
- Reaction Execution: Stir the reaction mixture at room temperature for 18 hours.[\[5\]](#) Monitor the reaction progress by TLC until the starting material is fully consumed.
- Workup and Isolation: After completion, remove the solvent by evaporation under reduced pressure using a rotary evaporator.[\[5\]](#)
- Azeotropic Removal of Water: Add toluene to the resulting residue and evaporate under reduced pressure. Repeat this azeotropic distillation two more times to ensure the complete removal of water and residual acetic acid.[\[5\]](#)

- Final Product: The process yields methyl (R)-2,3-dihydroxypropionate as a residue. A typical reported yield is around 81% (610.6 mg).[\[5\]](#)
- Validation: Confirm the product's identity and purity using ^1H NMR spectroscopy, comparing the resulting spectrum to the reference data.[\[5\]](#)

Conclusion

(R)-Methyl 2,3-dihydroxypropanoate is more than a simple chemical intermediate; it is an enabling tool in the precise world of asymmetric synthesis. Its well-defined stereochemistry and versatile functional groups provide a reliable and efficient entry point for constructing complex chiral molecules. From the predictable stereocontrol offered by the Sharpless Asymmetric Dihydroxylation to the straightforward deprotection of chiral pool precursors, the methodologies for its synthesis are robust and accessible. Its pivotal role in the synthesis of life-saving medicines like Linezolid underscores its enduring importance in the pharmaceutical industry. For drug development professionals, a mastery of the synthesis and application of this C3 building block is a key asset in the quest for novel, effective, and safe therapeutic agents.

References

- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2022). MDPI. [\[Link\]](#)
- Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. [\[Link\]](#)
- Sharpless Asymmetric Dihydroxyl
- The Pivotal Role of (R)-2,3-Cyclohexylideneglyceraldehyde in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- (R)
- A new route for the synthesis of (R)- glyceraldehyde acetonide: A key chiral building block. (2005). Indian Journal of Chemistry. [\[Link\]](#)
- Methyl 2,3-dihydroxypropano
- The Synthesis and Applications of (R)-2,3-Cyclohexylideneglyceraldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- R-glyceraldehyde Definition. (n.d.). Fiveable. [\[Link\]](#)
- **(R)-Methyl 2,3-dihydroxypropanoate** | CAS 18289-89-9. (n.d.). Chemical-Suppliers.com. [\[Link\]](#)
- Glyceraldehyde. (n.d.). Wikipedia. [\[Link\]](#)
- Methyl 2,3-dihydroxypropanoate (C4H8O4). (n.d.). PubChemLite. [\[Link\]](#)

- Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. (2010).
- Asymmetric Synthesis. (n.d.). Genesis Drug Discovery & Development. [Link]
- (S)-methyl 2,3-dihydroxypropanoate. (n.d.). Six Chongqing Chemdad Co., Ltd. [Link]
- (S)
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
- The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. (2021). Beilstein Journal of Organic Chemistry. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. (R)-Methyl 2,3-dihydroxypropanoate | 18289-89-9 [amp.chemicalbook.com]
- 3. (R)-Methyl 2,3-dihydroxypropanoate | 18289-89-9 [amp.chemicalbook.com]
- 4. (R)-Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 9920382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-Methyl 2,3-dihydroxypropanoate | 18289-89-9 [chemicalbook.com]
- 6. 18289-89-9|(R)-Methyl 2,3-dihydroxypropanoate|BLD Pharm [bldpharm.com]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]
- 8. grokipedia.com [grokipedia.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 11. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Imperative of Chirality in Modern Drug Development]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2408460#r-methyl-2-3-dihydroxypropanoate-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com